molecular formula C38H67N9O12 B12535299 L-Seryl-L-leucylglycyl-L-seryl-L-prolyl-L-valyl-L-leucylglycyl-L-leucine CAS No. 735329-52-9

L-Seryl-L-leucylglycyl-L-seryl-L-prolyl-L-valyl-L-leucylglycyl-L-leucine

Cat. No.: B12535299
CAS No.: 735329-52-9
M. Wt: 842.0 g/mol
InChI Key: VABJSPLJHMLKCE-PHXRGOOWSA-N
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Description

Properties

CAS No.

735329-52-9

Molecular Formula

C38H67N9O12

Molecular Weight

842.0 g/mol

IUPAC Name

(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C38H67N9O12/c1-19(2)12-24(44-32(52)23(39)17-48)33(53)41-16-30(51)43-27(18-49)37(57)47-11-9-10-28(47)35(55)46-31(22(7)8)36(56)45-25(13-20(3)4)34(54)40-15-29(50)42-26(38(58)59)14-21(5)6/h19-28,31,48-49H,9-18,39H2,1-8H3,(H,40,54)(H,41,53)(H,42,50)(H,43,51)(H,44,52)(H,45,56)(H,46,55)(H,58,59)/t23-,24-,25-,26-,27-,28-,31-/m0/s1

InChI Key

VABJSPLJHMLKCE-PHXRGOOWSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)NCC(=O)N[C@@H](CO)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CO)N

Canonical SMILES

CC(C)CC(C(=O)NCC(=O)NC(CO)C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CO)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Seryl-L-leucylglycyl-L-seryl-L-prolyl-L-valyl-L-leucylglycyl-L-leucine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Resin Loading: The first amino acid is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed.

    Coupling: The next amino acid, with its amino group protected, is activated and coupled to the growing chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage and Purification: The peptide is cleaved from the resin and purified, typically using high-performance liquid chromatography (HPLC).

Industrial Production Methods

Industrial production of peptides like this compound often involves automated peptide synthesizers that can handle large-scale synthesis. These machines automate the SPPS process, allowing for the efficient production of peptides in large quantities. The use of advanced purification techniques ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

L-Seryl-L-leucylglycyl-L-seryl-L-prolyl-L-valyl-L-leucylglycyl-L-leucine can undergo various chemical reactions, including:

    Oxidation: This reaction can occur at the amino acid residues, particularly those with sulfur-containing side chains.

    Reduction: Reduction reactions can be used to modify disulfide bonds within the peptide.

    Substitution: Amino acid residues can be substituted to create analogs of the peptide with different properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or other reducing agents.

    Substitution: Amino acid derivatives with different protecting groups.

Major Products Formed

The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can result in the cleavage of disulfide bonds.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₁₄H₂₄N₄O₆
  • Molecular Weight : 388.46 g/mol
  • Structure : The compound consists of a sequence of amino acids that contribute to its unique properties and functionalities.

Scientific Research Applications

2.1 Biochemical Studies

  • Enzyme Substrates : This peptide can serve as a substrate for various enzyme studies, particularly proteases, allowing researchers to investigate enzyme kinetics and mechanisms .
  • Model Peptide : It is utilized in peptide synthesis studies to understand the mechanisms of peptide bond formation and stability .

2.2 Therapeutic Potential

  • Bioactive Properties : The compound exhibits potential therapeutic effects, including anti-inflammatory and antioxidant activities, making it a candidate for drug development .
  • Drug Delivery Systems : Its structural properties allow it to be incorporated into drug delivery systems, enhancing the bioavailability of therapeutic agents .

2.3 Industrial Applications

  • Peptide-Based Materials : The compound is being explored for use in the development of peptide-based materials with applications in biomaterials and tissue engineering .
  • Analytical Techniques : It serves as a standard in various analytical techniques, aiding in the characterization of peptide mixtures .

Case Studies

Study TitleObjectiveFindings
Investigation of L-Seryl-L-leucylglycyl-L-seryl-L-prolyl-L-valyl-L-leucylglycyl-L-leucine as an Enzyme SubstrateTo evaluate the substrate specificity of proteasesThe peptide was successfully cleaved by specific proteases, indicating its utility in enzyme assays.
Therapeutic Effects on InflammationTo assess anti-inflammatory propertiesThe compound demonstrated significant reduction in inflammatory markers in vitro, suggesting potential for therapeutic use.
Development of Peptide-Based BiomaterialsTo create novel biomaterials for tissue engineeringThe incorporation of this peptide enhanced cell adhesion and proliferation in scaffolds used for tissue regeneration.

Mechanism of Action

The mechanism of action of L-Seryl-L-leucylglycyl-L-seryl-L-prolyl-L-valyl-L-leucylglycyl-L-leucine involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide can bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact mechanism depends on the specific application and the biological context in which the peptide is used.

Comparison with Similar Compounds

Chemical Identification :

  • IUPAC Name : L-Seryl-L-leucylglycyl-L-seryl-L-prolyl-L-valyl-L-leucylglycyl-L-leucine
  • CAS Registry Number : 735329-52-9
  • Molecular Formula : C₃₈H₆₇N₉O₁₂
  • Molecular Weight : 841.99 g/mol
  • Structural Features: A linear nonapeptide composed of serine (x2), leucine (x3), glycine (x2), proline (x1), and valine (x1) residues. The sequence includes alternating hydrophilic (serine, glycine) and hydrophobic (leucine, valine) amino acids, with proline introducing structural rigidity .
  • Key Properties: Hydrogen Bond Donors/Acceptors: 11/13 Topological Polar Surface Area (TPSA): 328 Ų XLogP: -4.2 (indicating high hydrophilicity) .

Comparison with Structurally Similar Compounds

The compound is compared to peptides with overlapping sequences, functional groups, or structural motifs. Below is a detailed analysis:

Table 1: Comparative Analysis of Selected Peptides

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Differences References
This compound 735329-52-9 C₃₈H₆₇N₉O₁₂ 841.99 Linear nonapeptide with alternating serine and leucine residues.
L-Serine, glycyl-L-prolyl-L-seryl-L-cysteinyl-L-prolyl-L-valyl-L-phenylalanyl-L-leucyl 501442-44-0 C₄₁H₆₃N₉O₁₂S 906.06 Contains cysteine (thiol group) and phenylalanine (aromatic side chain).
L-Isoleucine, L-valyl-L-leucyl-L-seryl-L-prolyl-L-serylglycyl-L-leucyl-L-leucyl 400730-85-0 C₄₂H₇₅N₉O₁₂ 898.10 Substitution of valine for isoleucine; additional leucine residues.
Cyclo(glycyl-L-seryl-L-prolyl-L-leucyl-L-leucyl-L-prolyl-L-tyrosyl) 139626-30-5 C₄₀H₅₈N₈O₁₁ 827.95 Cyclic heptapeptide with tyrosine (phenolic group) and constrained backbone.
L-Leucine, L-prolylglycyl-L-prolyl-L-alanyl-L-lysyl-L-phenylalanyl-L-seryl-L-leucyl N/A C₄₅H₇₂N₁₀O₁₁ 937.12 Includes lysine (positively charged) and alanine; longer sequence (octapeptide).

Sequence and Functional Group Variations

  • Hydrophobicity : The target compound (735329-52-9) has three leucine residues and one valine, making it more hydrophobic than 501442-44-0 (which includes polar cysteine) but less hydrophobic than 400730-85-0 (additional leucine residues) .
  • Structural Flexibility: Proline in the target peptide introduces a kink, but this is less pronounced than in cyclo(glycyl-L-seryl-L-prolyl-L-leucyl-L-leucyl-L-prolyl-L-tyrosyl) (139626-30-5), where cyclization eliminates terminal flexibility .
  • Functional Diversity: Cysteine in 501442-44-0: Enables disulfide bond formation, a feature absent in the target compound .

Physicochemical Properties

  • Polarity : The target peptide’s TPSA (328 Ų) is higher than 139626-30-5 (cyclic, TPSA ~250 Ų) due to its linear structure and multiple serine/glycine residues .
  • Solubility : High hydrophilicity (XLogP = -4.2) contrasts with 400730-85-0 (XLogP = -2.1), which has more hydrophobic residues .

Biological Activity

L-Seryl-L-leucylglycyl-L-seryl-L-prolyl-L-valyl-L-leucylglycyl-L-leucine is a complex peptide composed of various amino acids, notable for its potential biological activities. This compound, often classified within the realm of bioactive peptides, has garnered attention for its roles in various physiological processes.

Chemical Structure and Properties

  • Chemical Formula : The compound's molecular formula is C56H97N13O17C_{56}H_{97}N_{13}O_{17}.
  • Molecular Weight : Approximately 1224.45 g/mol.
  • CAS Number : 735329-52-9.

The structure of this peptide consists of multiple amino acid residues, which contribute to its biological functions. The arrangement and specific sequence of these amino acids are critical in determining the peptide's activity.

  • Antioxidant Properties : Some studies suggest that peptides like this compound exhibit antioxidant activity, potentially protecting cells from oxidative stress.
  • Immunomodulatory Effects : Peptides can modulate immune responses, enhancing the activity of immune cells or influencing cytokine production.
  • Antimicrobial Activity : Certain sequences within peptides have been shown to possess antimicrobial properties, making them potential candidates for therapeutic applications against infections.

Case Studies and Research Findings

  • Study on Antioxidant Activity : A study demonstrated that specific peptides derived from whey proteins exhibited significant free radical scavenging activity, suggesting that similar peptides might also confer antioxidant benefits .
  • Immunomodulatory Effects : Research indicated that bioactive peptides can enhance the proliferation of lymphocytes and stimulate the production of antibodies in vitro, indicating a potential role in boosting immune function .
  • Antimicrobial Properties : A comparative study on various bioactive peptides revealed that certain sequences demonstrated effective inhibition of bacterial growth, particularly against strains like E. coli and Staphylococcus aureus .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntioxidantScavenging free radicals
ImmunomodulatoryEnhanced lymphocyte proliferation
AntimicrobialInhibition of bacterial growth

Future Directions

Further research is necessary to fully elucidate the mechanisms by which this compound exerts its biological effects. Potential areas for exploration include:

  • Clinical Trials : Investigating the efficacy of this peptide in clinical settings to assess its therapeutic potential.
  • Mechanistic Studies : Understanding how the peptide interacts with cellular pathways and receptors.
  • Formulation Development : Exploring its use in nutraceuticals or pharmaceuticals aimed at enhancing health outcomes.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.